molecular formula C4H6N2O2 B7774409 Maleamide CAS No. 10453-67-5

Maleamide

Cat. No.: B7774409
CAS No.: 10453-67-5
M. Wt: 114.10 g/mol
InChI Key: BSSNZUFKXJJCBG-UPHRSURJSA-N
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Description

Maleamide is a chemical compound with the formula C₄H₃NO₂. It is an unsaturated imide and an important building block in organic synthesis. The name “this compound” is derived from maleic acid and imide, indicating the presence of the -C(O)NHC(O)- functional group. This compound and its derivatives are widely used in various fields, including organic synthesis, bioconjugation, and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maleamide can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with amines, followed by dehydration. This method is efficient and provides high yields of this compound . Another method involves the palladium-catalyzed cyclization reaction of alkynes with isocyanides, followed by hydrolysis. This approach allows for the synthesis of polysubstituted this compound derivatives under mild reaction conditions .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale reactions involving maleic anhydride and amines. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production methods often involve continuous flow reactors and advanced purification techniques to meet the demands of various applications .

Scientific Research Applications

Maleamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of maleamide involves its reactivity towards thiol groups in proteins and peptides. This compound acts as a Michael acceptor, reacting with thiol groups to form stable thiosuccinimide adducts. This reaction is highly selective and occurs under mild conditions, making it suitable for various bioconjugation applications . The molecular targets of this compound include cysteine residues in proteins, which play crucial roles in enzymatic activities and protein-protein interactions .

Comparison with Similar Compounds

Maleamide can be compared with other similar compounds, such as:

    N-Ethylmaleimide: Similar to this compound, N-ethylmaleimide is a Michael acceptor that reacts with thiol groups.

    5-Hydroxy-pyrrolone: This compound is an alternative to this compound for protein bioconjugation.

    Haloacetyls and Pyridyl Disulfides: These compounds are also used for sulfhydryl-reactive crosslinking in proteins.

This compound stands out due to its high reactivity and selectivity towards thiol groups, making it a valuable tool in bioconjugation and polymer chemistry.

Properties

IUPAC Name

(Z)-but-2-enediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNZUFKXJJCBG-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)N)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318651
Record name Maleamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-01-8, 10453-67-5
Record name Maleamide
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URL https://commonchemistry.cas.org/detail?cas_rn=928-01-8
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Record name Maleamide
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Record name Maleamide
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Record name Maleamide
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Record name Maleamide
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Record name Maleamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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